6-Bromo-7-methoxyfuro[3,2-c]pyridine
Overview
Description
6-Bromo-7-methoxyfuro[3,2-c]pyridine (6BM7MFP) is a heterocyclic compound that has recently been discovered to have a wide range of potential applications in the fields of medicine, pharmacology and biochemistry. 6BM7MFP is a derivative of the pyridine family, and its unique structure makes it a valuable molecule for research and development.
Scientific Research Applications
Antioxidant Properties and Synthesis
6-Bromo-7-methoxyfuro[3,2-c]pyridine is a compound that has not been directly mentioned in the provided literature. However, related research on pyridine derivatives, including synthesis and applications in various scientific fields, provides a context for understanding the potential applications of such compounds. For instance, Wijtmans et al. (2004) explored the synthesis and reactivity of a novel class of chain-breaking antioxidants, demonstrating the general synthetic strategy and the antioxidant properties of 6-substituted pyridinols. This research shows the broader chemical interest in pyridine derivatives for their antioxidant capabilities, which could be relevant to the chemical properties and potential applications of 6-Bromo-7-methoxyfuro[3,2-c]pyridine (Wijtmans et al., 2004).
Halogenation and Reactivity
The halogenation and reactivity of pyridines, as investigated by Canibano et al. (2001), offer insights into regioselective mono- and dihalogenations, showcasing the versatility of pyridine derivatives in chemical synthesis. This study illustrates the chemical manipulations that can be applied to compounds like 6-Bromo-7-methoxyfuro[3,2-c]pyridine, potentially expanding its range of applications (Canibano et al., 2001).
Antibacterial Activity
Research by Bogdanowicz et al. (2013) on the antibacterial activity of novel cyanopyridine derivatives highlights the biomedical potential of pyridine-based compounds. The synthesis of new cyanopyridine derivatives and their evaluation against various bacteria point towards the potential for 6-Bromo-7-methoxyfuro[3,2-c]pyridine to be explored in similar biomedical applications (Bogdanowicz et al., 2013).
Corrosion Inhibition
The study of the adsorption behavior of pyridine derivatives for corrosion inhibition, as discussed by Saady et al. (2020), provides an example of the practical applications of pyridine compounds in protecting metals against corrosion. This research may suggest avenues for the application of 6-Bromo-7-methoxyfuro[3,2-c]pyridine in corrosion protection or material science (Saady et al., 2020).
Catalysis
The potential hemilabile (imino)pyridine palladium(II) complexes for ethylene dimerization, as explored by Nyamato et al. (2015), indicate the catalytic potential of pyridine derivatives. Such research underscores the utility of pyridine compounds in catalysis, suggesting potential catalytic roles for 6-Bromo-7-methoxyfuro[3,2-c]pyridine in chemical synthesis or industrial processes (Nyamato et al., 2015).
properties
IUPAC Name |
6-bromo-7-methoxyfuro[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-11-7-6-5(2-3-12-6)4-10-8(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTHINRGEKOOFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CN=C1Br)C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280411 | |
Record name | Furo[3,2-c]pyridine, 6-bromo-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201280411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-methoxyfuro[3,2-c]pyridine | |
CAS RN |
1261366-01-1 | |
Record name | Furo[3,2-c]pyridine, 6-bromo-7-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261366-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[3,2-c]pyridine, 6-bromo-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201280411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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